Cas no 132369-07-4 (1-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-bis(phenylsulfanyl)ethyl]-1H-1,2,3-benzotriazole)
![1-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-bis(phenylsulfanyl)ethyl]-1H-1,2,3-benzotriazole structure](https://www.kuujia.com/scimg/cas/132369-07-4x500.png)
1-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-bis(phenylsulfanyl)ethyl]-1H-1,2,3-benzotriazole Chemical and Physical Properties
Names and Identifiers
-
- 1-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-bis(phenylsulfanyl)ethyl]-1H-1,2,3-benzotriazole
-
- Inchi: 1S/C26H20N6S2/c1-3-11-19(12-4-1)33-25(31-23-17-9-7-15-21(23)27-29-31)26(34-20-13-5-2-6-14-20)32-24-18-10-8-16-22(24)28-30-32/h1-18,25-26H
- InChI Key: AIXMXMZBAGYTIW-UHFFFAOYSA-N
- SMILES: C(N1C2=CC=CC=C2N=N1)(SC1=CC=CC=C1)C(N1C2=CC=CC=C2N=N1)SC1=CC=CC=C1
1-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-bis(phenylsulfanyl)ethyl]-1H-1,2,3-benzotriazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1245667-50mg |
1-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-bis(phenylsulfanyl)ethyl]-1H-1,2,3-benzotriazole |
132369-07-4 | tech | 50mg |
$380 | 2023-09-04 | |
eNovation Chemicals LLC | Y1245667-100mg |
1-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-bis(phenylsulfanyl)ethyl]-1H-1,2,3-benzotriazole |
132369-07-4 | tech | 100mg |
$710 | 2024-06-05 | |
eNovation Chemicals LLC | Y1245667-100mg |
1-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-bis(phenylsulfanyl)ethyl]-1H-1,2,3-benzotriazole |
132369-07-4 | tech | 100mg |
$745 | 2025-02-19 | |
A2B Chem LLC | AX69150-10mg |
1-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-bis(phenylsulfanyl)ethyl]-1H-1,2,3-benzotriazole |
132369-07-4 | tech | 10mg |
$95.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1245667-10mg |
1-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-bis(phenylsulfanyl)ethyl]-1H-1,2,3-benzotriazole |
132369-07-4 | tech | 10mg |
$245 | 2024-06-05 | |
Oakwood | 183911-50mg |
1-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-bis(phenylsulfanyl)ethyl]-1H-1,2,3-benzotriazole |
132369-07-4 | tech | 50mg |
$175.00 | 2023-09-17 | |
1PlusChem | 1P01ESNY-100mg |
1-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-bis(phenylsulfanyl)ethyl]-1H-1,2,3-benzotriazole |
132369-07-4 | tech | 100mg |
$455.00 | 2023-12-22 | |
A2B Chem LLC | AX69150-100mg |
1-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-bis(phenylsulfanyl)ethyl]-1H-1,2,3-benzotriazole |
132369-07-4 | tech | 100mg |
$395.00 | 2024-04-20 | |
A2B Chem LLC | AX69150-1g |
1-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-bis(phenylsulfanyl)ethyl]-1H-1,2,3-benzotriazole |
132369-07-4 | tech | 1g |
$2995.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1245667-1g |
1-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-bis(phenylsulfanyl)ethyl]-1H-1,2,3-benzotriazole |
132369-07-4 | tech | 1g |
$4895 | 2024-06-05 |
1-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-bis(phenylsulfanyl)ethyl]-1H-1,2,3-benzotriazole Related Literature
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
2. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
3. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
Additional information on 1-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-bis(phenylsulfanyl)ethyl]-1H-1,2,3-benzotriazole
Introduction to Compound CAS No 132369-07-4: 1-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-bis(phenylsulfanyl)ethyl]-1H-1,2,3-benzotriazole
The compound with CAS No 132369-07-4, known as 1-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-bis(phenylsulfanyl)ethyl]-1H-1,2,3-benzotriazole, is a highly specialized organic compound with a complex structure and diverse applications. This compound belongs to the class of benzotriazole derivatives, which have gained significant attention in recent years due to their unique chemical properties and potential uses in various industries. The molecule features a benzotriazole ring system combined with phenylsulfanyl groups, making it a versatile compound with promising applications in materials science and pharmaceutical research.
Recent studies have highlighted the importance of benzotriazole derivatives in the development of advanced materials. The presence of the benzotriazole ring in this compound contributes to its strong electron-withdrawing properties, which are essential for applications in optoelectronics and energy storage devices. Additionally, the phenylsulfanyl groups enhance the compound's stability and solubility, making it suitable for use in high-performance polymers and coatings.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. Researchers have explored various synthetic pathways to optimize the yield and purity of the product. One notable approach involves the use of transition metal catalysts to facilitate key transformations in the synthesis process. These advancements have not only improved the production efficiency but also opened new avenues for modifying the structure of the compound to tailor its properties for specific applications.
In terms of applications, this compound has shown potential in the field of pharmaceutical research. Its unique structure allows for interactions with biological systems, making it a promising candidate for drug development. Recent studies have focused on its ability to inhibit certain enzymes and its potential as an antioxidant agent. These findings suggest that the compound could play a significant role in developing new therapeutic agents targeting oxidative stress-related diseases.
Another area where this compound has demonstrated significant potential is in optoelectronics. The combination of the benzotriazole ring and phenylsulfanyl groups imparts unique electronic properties to the molecule. Researchers have investigated its use as a building block for organic light-emitting diodes (OLEDs) and photovoltaic materials. Initial results indicate that the compound could enhance the efficiency and stability of these devices, making it a valuable component in next-generation electronic materials.
The environmental impact of this compound is another critical aspect that has been studied extensively. Given its complex structure and potential applications in various industries, understanding its environmental fate is essential for sustainable development. Recent research has focused on assessing its biodegradability and toxicity levels under different environmental conditions. These studies aim to ensure that the compound can be used responsibly without posing significant risks to ecosystems or human health.
In conclusion, CAS No 132369-07-4 represents a cutting-edge compound with a wide range of applications across multiple disciplines. Its unique structure combines the benefits of benzotriazole rings and phenylsulfanyl groups, offering opportunities for innovation in materials science, pharmaceutical research, and optoelectronics. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play a pivotal role in advancing technology and improving quality of life.
132369-07-4 (1-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-bis(phenylsulfanyl)ethyl]-1H-1,2,3-benzotriazole) Related Products
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)




